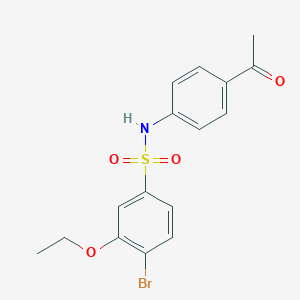
N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research due to its unique properties. BES is a sulfonamide derivative that is commonly used as a pH indicator, but it has also been found to have a variety of other applications in biochemical and physiological research.
Mécanisme D'action
N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide works by binding to proteins and other biomolecules, causing a change in their fluorescence properties. This change in fluorescence can be used to measure the binding of the biomolecule to the protein or other target molecule.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide has also been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide in lab experiments is its high sensitivity and specificity. It can detect even small changes in pH or biomolecule binding. However, one limitation is that it can be toxic to cells at high concentrations, so care must be taken when using it in cell-based assays.
Orientations Futures
There are many potential future directions for research involving N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide. One direction is to use N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide as a tool to study the role of inflammation in various diseases, such as cancer and Alzheimer's disease. Another direction is to develop new fluorescent probes based on the structure of N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide for use in studying other biomolecules and cellular processes. Finally, N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide could be used in developing new drugs that target specific enzymes or other biomolecules.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 4-acetylphenol in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide has been used in a variety of scientific research applications. It has been used as a pH indicator in studies of intracellular pH in cells and tissues. N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide has also been used as a fluorescent probe to study the binding of proteins and other biomolecules.
Propriétés
Formule moléculaire |
C16H16BrNO4S |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-4-bromo-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(20,21)18-13-6-4-12(5-7-13)11(2)19/h4-10,18H,3H2,1-2H3 |
Clé InChI |
FBIBQNBZJUKNOD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)











